![molecular formula C20H24N4O3 B2761798 2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034273-40-8](/img/structure/B2761798.png)
2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[3,4-d]pyrimidin-6(7H)-yl group attached to a morpholino group and a 4-ethoxyphenyl group.Scientific Research Applications
- Application : Researchers have explored its effects on cancer cell lines, particularly hepatocellular carcinoma (HepG2 cells). Some derivatives of this compound have demonstrated promising anticancer activity, with IC50 values indicating effective inhibition of cancer cell growth .
- Application : The synthesis of modified morpholino monomers involves the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions. This strategy allows access to diversified optically pure morpholino monomers, which can be further explored for their antiviral or anticancer properties .
- Application : Morpholine-based buffers, especially 3-(N-morpholino)propanesulfonic acid (MOPS), promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations. These buffers regenerate the flavin cofactor via sacrificial electron donation and enhance the operational stability of flavin-dependent oxidoreductases .
Anticancer Research
Nucleoside Analog Synthesis
Photobiocatalysis Enhancement
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-27-17-5-3-15(4-6-17)11-19(25)24-13-16-12-21-20(22-18(16)14-24)23-7-9-26-10-8-23/h3-6,12H,2,7-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNYCLSLOBTNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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